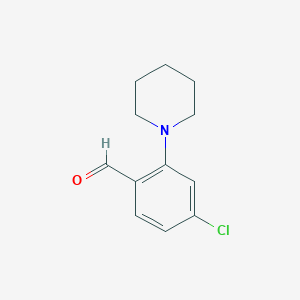

4-Chloro-2-(piperidin-1-yl)benzaldehyde

Description

4-Chloro-2-(piperidin-1-yl)benzaldehyde is a substituted benzaldehyde derivative featuring a chloro group at the 4-position and a piperidin-1-yl moiety at the 2-position of the aromatic ring. This compound is primarily utilized as a key intermediate in organic synthesis, particularly in the preparation of Schiff bases, pyrazole derivatives, and heterocyclic scaffolds for pharmaceutical applications . Its structural uniqueness lies in the combination of an electron-withdrawing chloro group and an electron-donating piperidine ring, which modulates its reactivity in condensation and cyclization reactions .

Propriétés

IUPAC Name |

4-chloro-2-piperidin-1-ylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO/c13-11-5-4-10(9-15)12(8-11)14-6-2-1-3-7-14/h4-5,8-9H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZJUVLWOBQFQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=CC(=C2)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(piperidin-1-yl)benzaldehyde typically involves the reaction of 4-chlorobenzaldehyde with piperidine. The reaction is usually carried out under basic conditions, often using a solvent such as ethanol. The process involves the nucleophilic substitution of the chlorine atom by the piperidine ring, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. The product is then purified through crystallization and other separation techniques to achieve the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-2-(piperidin-1-yl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom can be substituted by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: 4-Chloro-2-(piperidin-1-yl)benzoic acid.

Reduction: 4-Chloro-2-(piperidin-1-yl)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Anticancer Research

4-Chloro-2-(piperidin-1-yl)benzaldehyde has been explored as a precursor for synthesizing compounds with potential anticancer activity. For instance, derivatives of this compound have been evaluated for their inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation. Studies have shown that modifications to the piperidine moiety can enhance the biological activity of these derivatives, making them promising candidates for cancer therapy .

1.2 Antimicrobial Activity

Research has indicated that compounds derived from this compound exhibit significant antibacterial properties. Structure-activity relationship (SAR) studies have been conducted to optimize these derivatives for increased efficacy against various bacterial strains. For example, the introduction of different substituents on the piperidine ring has been linked to enhanced antimicrobial activity .

Synthesis and Characterization

The synthesis of this compound can be achieved through several methods, including:

- Condensation Reactions : The compound can be synthesized via the condensation of piperidine with appropriate aldehydes or ketones under acidic or basic conditions.

- Multi-component Reactions : Recent advancements in synthetic methodologies have introduced multi-component reactions that allow for the efficient formation of this compound alongside other bioactive scaffolds .

Table 1: Summary of Synthesis Methods

Case Studies

3.1 Inhibition of Dihydrofolate Reductase

A notable study investigated a series of thiosemicarbazones derived from this compound for their inhibitory activity against DHFR. The results demonstrated that specific modifications to the piperidine ring significantly improved binding affinity and inhibitory potency compared to standard drugs like Methotrexate .

3.2 Antibacterial Evaluation

Another study focused on evaluating the antibacterial properties of various derivatives synthesized from this compound. The findings revealed that certain derivatives exhibited potent activity against resistant bacterial strains, suggesting their potential use in developing new antibiotics .

Mécanisme D'action

The mechanism of action of 4-Chloro-2-(piperidin-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The piperidine ring can enhance the compound’s binding affinity to certain molecular targets, making it a valuable scaffold in drug design .

Comparaison Avec Des Composés Similaires

Substituent Position and Electronic Effects

- Piperidine vs. Morpholine : Replacing the piperidine ring in 4-(piperidin-1-yl)benzaldehyde with morpholine (as in 4-(morpholin-4-yl)benzaldehyde) increases polarity due to the oxygen atom in morpholine, leading to a slightly higher melting point (65–67°C vs. 63–65°C) . This substitution also enhances solubility in polar solvents, making morpholine derivatives preferable in aqueous-phase reactions .

- Chloro vs. Trifluoromethyl : The trifluoromethyl group in 4-Chloro-2-(trifluoromethyl)benzaldehyde exerts stronger electron-withdrawing effects than chloro, significantly altering reactivity in nucleophilic aromatic substitution. This compound is prioritized in agrochemical synthesis due to its stability under harsh conditions .

Activité Biologique

4-Chloro-2-(piperidin-1-yl)benzaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a piperidine ring, which is known for its ability to interact with various biological targets. The presence of the chloro group on the benzaldehyde moiety enhances its reactivity and potential biological interactions.

Antimicrobial Activity

Research has indicated that compounds containing piperidine derivatives exhibit significant antimicrobial properties. A study on thiosemicarbazones derived from 4-piperidinylbenzaldehyde demonstrated potent inhibitory activity against various pathogens, suggesting that similar derivatives could be developed from this compound. The IC50 values for these thiosemicarbazones ranged from 13.70 µM to 47.30 µM against dihydrofolate reductase (DHFR), an enzyme critical for folate metabolism in bacteria and cancer cells .

Enzyme Inhibition

The compound's structure suggests potential as a DHFR inhibitor, which is a target for anticancer and antibacterial drugs. The inhibition mechanism involves binding to the active site of the enzyme, preventing it from catalyzing the reduction of dihydrofolate to tetrahydrofolate, a vital step in DNA synthesis .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted on piperidine-based compounds, revealing that modifications to the piperidine ring and substituents on the benzaldehyde moiety significantly influence biological activity. For instance:

| Compound | Substituent | IC50 (µM) | % Inhibition |

|---|---|---|---|

| 5a | Benzyl | 47.30 | 65% |

| 5h | Phenyl | 13.70 | 85% |

| 5p | Naphthyl | 20.00 | 75% |

From this table, it is evident that phenyl substitution yields higher inhibitory activity compared to benzyl, indicating the importance of the substituent's electronic and steric properties in enhancing enzyme binding affinity .

Case Study: Thiosemicarbazone Derivatives

In a recent study, thiosemicarbazones synthesized from 4-piperidinylbenzaldehyde were evaluated for their anticancer properties. The compounds were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The most effective compound exhibited an IC50 value comparable to established chemotherapeutics, indicating its potential as a lead candidate for further development .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of derivatives based on this compound. The study revealed that these derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with some compounds achieving minimum inhibitory concentrations (MICs) in the low micromolar range. This highlights their potential as new antimicrobial agents in treating resistant infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.